![molecular formula C14H14N4O3S B6586466 2-{[5-(3-nitrophenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1235155-05-1](/img/structure/B6586466.png)

2-{[5-(3-nitrophenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

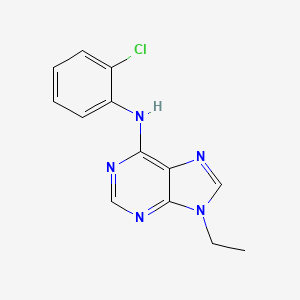

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The nitrophenyl group is a phenyl ring substituted with a nitro group (-NO2), which is often used in the synthesis of dyes and explosives.

Chemical Reactions Analysis

Imidazole rings can participate in various chemical reactions, including nucleophilic substitutions and oxidations . The nitro group in the nitrophenyl part of the molecule is also reactive and can undergo reduction reactions to form amines.Analyse Biochimique

Biochemical Properties

2-{[5-(3-nitrophenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The inhibition occurs through the binding of the imidazole ring to the active site of the enzyme, preventing substrate access and subsequent catalysis . Additionally, the nitrophenyl group may participate in electron transfer reactions, further modulating enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By altering the phosphorylation status of key proteins in this pathway, the compound can either promote or inhibit cell growth. Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. For instance, the imidazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation . Additionally, the nitrophenyl group can participate in π-π interactions with aromatic residues, further stabilizing the binding. These interactions result in changes in enzyme kinetics and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time. Short-term exposure typically results in acute changes in enzyme activity and cell signaling, while long-term exposure may lead to more profound alterations in gene expression and cellular metabolism. These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, oxidative stress, and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound also interacts with cofactors such as NADH and FAD, which are essential for its metabolic conversion. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of the compound.

Propriétés

IUPAC Name |

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-2-6-17-12(8-16-14(17)22-9-13(15)19)10-4-3-5-11(7-10)18(20)21/h2-5,7-8H,1,6,9H2,(H2,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRJMSYPQUJLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6586403.png)

![1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea](/img/structure/B6586415.png)

![N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B6586430.png)

![4-methyl-N-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B6586441.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6586446.png)

![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide](/img/structure/B6586452.png)

![N-(4-methoxyphenyl)-6-methyl-2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6586454.png)

![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6586457.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6586461.png)

![2-{[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6586476.png)

![2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6586488.png)

![2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586495.png)